2-Chloro-5-ethylbenzaldehyde

Description

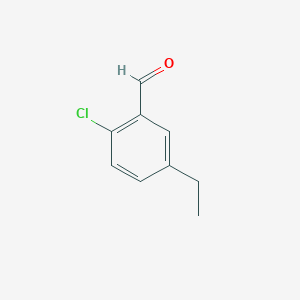

2-Chloro-5-ethylbenzaldehyde (chemical formula: C₉H₉ClO) is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and an ethyl group at the 5-position of the aromatic ring. The aldehyde functional group at the 1-position confers reactivity typical of aromatic aldehydes, enabling applications in organic synthesis, such as the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The ethyl substituent introduces steric bulk and electron-donating inductive effects, while the chlorine atom exerts electron-withdrawing and meta-directing influences. These combined features distinguish it from other benzaldehyde derivatives in terms of physical properties (e.g., solubility, melting point) and chemical behavior (e.g., electrophilic substitution patterns, nucleophilic addition reactions).

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-5-ethylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3 |

InChI Key |

APOYCYURZCNWBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-ethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the Friedel-Crafts acylation of 2-chloro-5-ethylbenzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction also requires anhydrous conditions and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is typically purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-Chloro-5-ethylbenzoic acid.

Reduction: 2-Chloro-5-ethylbenzyl alcohol.

Substitution: 2-Methoxy-5-ethylbenzaldehyde.

Scientific Research Applications

2-Chloro-5-ethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.

Medicine: Research into its derivatives has led to the development of compounds with potential antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Steric vs. Electronic Dominance: While the ethyl group in this compound is sterically bulky, its electron-donating effect is weaker than the amino group in 2-Amino-5-chloro-3-methylbenzaldehyde, leading to divergent reactivity in nucleophilic additions .

- Crystallographic Data: Evidence for 2-Chloro-5-nitrobenzaldehyde’s thiosemicarbazone derivative reveals planar molecular geometry (mean C–C bond length: 0.004 Å), whereas this compound likely adopts a non-planar conformation due to steric strain from the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.